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Compound of Interest

Cyclopropylboronic acid pinacol
Compound Name:
ester

Cat. No.: B144988

This technical guide provides an in-depth overview of the tH NMR and 13C NMR spectroscopic
data for cyclopropylboronic acid pinacol ester. It is intended for researchers, scientists, and
professionals in the field of drug development who utilize boronic acid derivatives in their work.
This document outlines the characteristic nuclear magnetic resonance signals, presents the
data in a structured format, and details the experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of cyclopropylboronic acid pinacol
ester with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Structure of cyclopropylboronic acid pinacol ester.

'H NMR Spectroscopic Data

The *H NMR spectrum of cyclopropylboronic acid pinacol ester exhibits distinct signals
corresponding to the protons of the cyclopropyl ring and the pinacol group. The data presented
below is typically recorded in deuterated chloroform (CDCls).
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CH (cyclopropyl)  0.95-1.05 m - 1H
CH:2

0.40-0.55 m - 4H
(cyclopropyl)
CHs (pinacol) 1.25 s - 12H

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the

concentration of the sample.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. A

characteristic feature of boron-containing compounds is the broadening of the signal for the
carbon atom directly attached to the boron atom due to quadrupolar relaxation.[1]

Carbon

Chemical Shift (0, ppm) Notes

Signal is often broad or not

C-B (cyclopropyl) ~8.0 observed.[1]
CHz (cyclopropyl) ~3.5

C (pinacol) ~83.0

CHs (pinacol) ~24.8

Experimental Protocol for NMR Data Acquisition

The following section details a standard protocol for acquiring *H and *3C NMR spectra for

cyclopropylboronic acid pinacol ester.
4.1. Sample Preparation

» Weigh approximately 5-10 mg of cyclopropylboronic acid pinacol ester.
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 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.
4.2. Instrument Parameters

o Spectrometer: Bruker Avance Ill HD 400 MHz spectrometer (or equivalent).
e Probe: 5 mm BBO probe.

e Temperature: 298 K (25 °C).

4.3. 'H NMR Acquisition

e Pulse Program: zg30

e Number of Scans: 16

» Receiver Gain: Set automatically

e Acquisition Time: ~4 seconds

o Relaxation Delay: 1.0 second

e Spectral Width: 20 ppm

» Referencing: The *H NMR spectra are referenced to the residual solvent peak of CDCIs at 6
7.26 ppm.

4.4, 13C NMR Acquisition

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Receiver Gain: Set automatically

Acquisition Time: ~1.5 seconds
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o Relaxation Delay: 2.0 seconds
e Spectral Width: 240 ppm

o Referencing: The 13C NMR spectra are referenced to the solvent peak of CDCls at 6 77.16
ppm.[2]

4.5. Data Processing

The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g.,
MestReNova, TopSpin). Processing steps typically include:

Fourier transformation.

Phase correction.

Baseline correction.

Integration of signals (for *H NMR).

Peak picking and referencing.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following
diagram.
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NMR Data Acquisition Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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